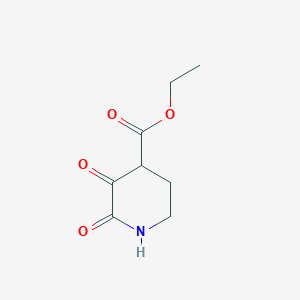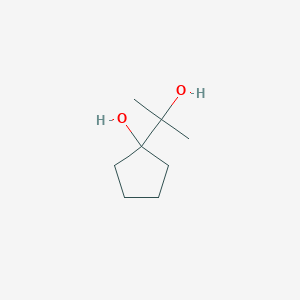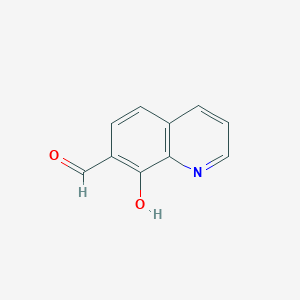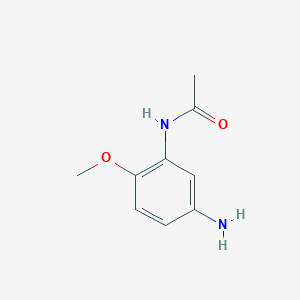![molecular formula C16H13NO4 B1296271 2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid CAS No. 14498-33-0](/img/structure/B1296271.png)
2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid” is a chemical compound used for proteomics research . It has a molecular formula of C16H13NO4 and a molecular weight of 283.28 .
Molecular Structure Analysis
The molecule contains a total of 35 bonds. There are 22 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.28 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Scientific Research Applications
Potential as an Analgesic and Antiplatelet Agent
A study highlighted the synthesis of a compound bearing a salicylic acid residue, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, and evaluated its potential as an analgesic and antiplatelet agent. The compound demonstrated a higher analgesic activity compared to acetylsalicylic acid in tests and showed antiplatelet activity, indicating a potential role in pain management and cardiovascular health without significant toxicity (Caroline et al., 2019).
Bone Morphogenic Protein-2 Stimulation
A study on novel chemical entities, including 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues, reported their ability to stimulate BMP-2 and induce osteoblast differentiation. These findings suggest a potential application in enhancing bone regeneration and treating bone-related disorders (V. Balaramnavar et al., 2012).
Hypoglycemic Activity
Certain derivatives of phenylalkyloxiranecarboxylic acids, similar in structure to 2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid, have been synthesized and shown to have significant blood glucose-lowering activities. This suggests potential therapeutic applications for conditions like diabetes (K. Eistetter, H. Wolf, 1982).
Repellent Properties
Studies on analogues of benzoic acid, such as coniferyl and cinnamyl derivatives, have revealed their repellent properties against pests, suggesting a potential use in agriculture for pest control and the genetic engineering of crops (W. Jakubas et al., 1992).
Anti-inflammatory Properties
Research on N,N'-bis{2-[1,2-ethanediylbis(oxy-2,1-phenylene)]-1-(substituted carbonyl)ethenyl}benzamides, structurally related to this compound, has shown considerable anti-inflammatory activity. This highlights a potential application in the treatment of inflammatory conditions (A. S. Girgis, Mohey Ellithey, 2006).
Diuretic Properties
Research on aminobenzoic acid derivatives, such as 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids, has demonstrated significant diuretic activity. This suggests potential therapeutic uses in conditions requiring the promotion of diuresis (O. B. Nielsen et al., 1975).
Safety and Hazards
properties
IUPAC Name |
2-(phenacylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-14(11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)16(20)21/h1-9H,10H2,(H,17,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRLTLHFHCPVEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297719 |
Source


|
| Record name | 2-{[(2-OXO-2-PHENYLETHYL)AMINO]CARBONYL}BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14498-33-0 |
Source


|
| Record name | 14498-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[(2-OXO-2-PHENYLETHYL)AMINO]CARBONYL}BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Nitro-2-pyridyl)thio]acetic acid](/img/structure/B1296191.png)




![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)





